Dimethyl 2,2'-phenanthrene-9,10-diyldiacetate
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Overview
Description
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is a chemical compound with the molecular formula C20H18O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate typically involves the esterification of phenanthrene derivatives. One common method is the palladium-catalyzed Heck reaction, which is followed by a reverse Diels-Alder reaction to eliminate formaldehyde . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
Industrial production of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate may involve large-scale esterification processes using phenanthrene and acetic acid derivatives. The use of palladium catalysts and controlled reaction conditions ensures the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Phenanthrene-9,10-dione derivatives.
Reduction: Phenanthrene-9,10-diol derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Medicine: Studied for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of dimethyl 2,2’-phenanthrene-9,10-diyldiacetate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, which is a potential mechanism for its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dimethyl 2,2’-phenanthrene-9,10-diyldiacetate is unique due to its specific ester functional groups at the 9 and 10 positions of the phenanthrene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other phenanthrene derivatives.
Properties
CAS No. |
65509-51-5 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 2-[10-(2-methoxy-2-oxoethyl)phenanthren-9-yl]acetate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18(17)12-20(22)24-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
VIXIRBMGWCLIRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C2=CC=CC=C2C3=CC=CC=C31)CC(=O)OC |
Origin of Product |
United States |
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